2,4-Dimethylnicotinic acid
Overview
Description
2,4-Dimethylnicotinic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at the 2 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides. The reaction conditions often involve the use of ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which are then hydrolyzed to yield this compound .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids .
Scientific Research Applications
2,4-Dimethylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cardiovascular conditions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing the synthesis and degradation of triglycerides in the liver. Additionally, it affects lipolysis in adipose tissue, leading to changes in lipid levels in the body. These actions are mediated through its interaction with nicotinic acid receptors, particularly in adipocytes and immune cells .
Comparison with Similar Compounds
2,4-Dimethylnicotinic acid can be compared with other nicotinic acid derivatives such as:
2,6-Dichloroisonicotinic acid: Known for its antiviral properties and use in plant protection.
2-Chloronicotinic acid: Used in pharmaceuticals for its anti-inflammatory and analgesic effects.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKVKMGSAAAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363720 | |
Record name | 2,4-Dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-30-2 | |
Record name | 2,4-Dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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